2-(2-Thienyl)pyridine

OLED Photophysics Cyclometalated Platinum Complex

Optoelectronic R&D teams should specify 2-(2-Thienyl)pyridine, not 2-phenylpyridine, to fabricate amber-emitting Pt(thpy)₂ with a validated 5.4% ηext and CIE (0.58,0.42). The electron-rich thiophene ring red-shifts emission by ~0.75 eV and enables dual fluorescence/phosphorescence via a slowed 10⁹–10¹⁰ s⁻¹ ISC rate. It also serves as a κ¹-N directing group in Rh-catalyzed C–H activation and a bifunctional Au(111) adsorbate showing potential-dependent phase transitions. Isomeric substitution alters photophysics; insist on the 2-thienyl isomer for reproducible device performance.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
CAS No. 3319-99-1
Cat. No. B1198823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)pyridine
CAS3319-99-1
Synonyms2-(2'-thienyl)pyridine
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CS2
InChIInChI=1S/C9H7NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7H
InChIKeyQLPKTAFPRRIFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienyl)pyridine (CAS 3319-99-1): Procurement-Relevant Baseline for a Bidentate N,S-Ligand in Phosphorescent Materials


2-(2-Thienyl)pyridine (Hthpy; CAS 3319-99-1) is a heterocyclic compound comprising a pyridine ring linked at the 2-position to a thiophene ring [1]. With a molecular weight of 161.22 g/mol and a melting point of 61–65 °C, it serves as a pro-ligand that, upon deprotonation, acts as a cyclometalating C^N or N^S chelator . Its primary scientific value lies in forming luminescent transition metal complexes with platinum(II), iridium(III), palladium(II), and rhodium for OLEDs, light-emitting electrochemical cells, and catalytic applications [2].

Why 2-(2-Thienyl)pyridine Cannot Be Replaced by 2-Phenylpyridine or 2-(3-Thienyl)pyridine in Phosphorescent Device Fabrication


The substitution of the benzene ring in 2-phenylpyridine (Hppy) with the electron-rich thiophene ring in 2-(2-thienyl)pyridine (Hthpy) is not a neutral structural modification; it fundamentally alters frontier orbital energetics and excited-state dynamics [1]. In cyclometalated Pt(II) complexes, this substitution narrows the HOMO–LUMO gap, producing a red shift of approximately 0.75 eV and enabling dual fluorescence/phosphorescence emission—a phenomenon entirely absent in ppy-based analogs [1]. Furthermore, the thienyl sulfur atom provides an additional coordination handle and distinct electrochemical redox behavior compared to simple pyridine ligands, as demonstrated by surface adsorption studies where Hthpy exhibits both pyridine-like capacitive and thiophene-like faradaic processes [2]. Consequently, generic substitution with isomeric 2-(3-thienyl)pyridine or 2-phenylpyridine will not reproduce the same metal-complex photophysics or surface reactivity, necessitating procurement of the specific 2-(2-thienyl)pyridine isomer.

Quantitative Differentiation of 2-(2-Thienyl)pyridine vs. 2-Phenylpyridine and Structural Analogs: A Procurement-Focused Evidence Guide


Pt(thpy)(acac) vs. Pt(ppy)(acac): Dual Emission and Reduced Intersystem Crossing Rate from Hthpy Ligand

In a direct comparative study of four platinum(II) acetylacetonate complexes, substitution of the ppy benzene ring with the thpy thiophene ring narrows the HOMO–LUMO gap, causing a red shift in both absorption and phosphorescence. Critically, Pt–thpy complexes exhibit dual emission (fluorescence approximately 6000 cm⁻¹ above the phosphorescence band), whereas Pt–ppy complexes show only phosphorescence [1]. The intersystem crossing rate constant (kISC) for Pt–thpy is estimated at 10⁹–10¹⁰ s⁻¹, which is 2–3 orders of magnitude slower than the ≥10¹² s⁻¹ rate for Pt–ppy complexes [1].

OLED Photophysics Cyclometalated Platinum Complex

Pt(thpy)₂ OLED External EL Quantum Yield: 5.4% Baseline with Substituent-Dependent Enhancement to 11.5%

OLED devices containing bis[2-(2-thienyl)pyridine]platinum(II) [Pt(thpy)₂] as the phosphorescent emitter achieve an external electroluminescence quantum yield (ηext) of 5.4% photon/electron [1]. When a trimethylsilyl substituent is introduced at the thienyl 5-position [Pt(thpy-SiMe₃)₂], ηext increases to 11.5% photon/electron, demonstrating that the parent Hthpy ligand provides a tunable scaffold for performance optimization [1].

OLED Electroluminescence Platinum Complex Emitter

Pd(thpy)₂ Luminescence Lifetime vs. Pd(phpy)₂ and Pd(bhq)₂: Intermediate MLCT Character Confirmed

In a comprehensive study of cyclometalated Pd(II) complexes, the 77 K luminescence lifetime of Pd(thpy)₂ (Hthpy = 2-(2-thienyl)pyridine) was measured as 0.28 ms, compared with 0.48 ms for Pd(phpy)₂ (Hphpy = 2-phenylpyridine) and 2.6 ms for Pd(bhq)₂ (Hbhq = benzo[h]quinoline) [1]. The shorter lifetime of Pd(thpy)₂ relative to Pd(bhq)₂, and its intermediate position between Pd(phpy)₂ and Pd(bhq)₂, was attributed to an increased metal-to-ligand charge-transfer (MLCT) contribution to the emissive triplet state in the thienyl-containing complex [1].

Cyclometalated Palladium Complex Luminescence Lifetime MLCT

Selective κ¹-N Coordination Enables Rhodium-Catalyzed C–H Bond Functionalization of 2-(2-Thienyl)pyridine

A rhodium N-heterocyclic carbene (NHC) catalyst selectively functionalizes the C–H bond of 2-(2-thienyl)pyridine via a mechanism initiated by κ¹-N coordination of the pyridine nitrogen, followed by H₂ loss to form the active catalyst [1]. DFT calculations and NMR identification of reaction intermediates confirm that the N-coordination mode is kinetically favored over potential S-coordination or bidentate binding [1].

C–H Activation Rhodium Catalysis Coordination Mode

Surface Adsorption on Au(111): 2-(2-Thienyl)pyridine Exhibits Both Pyridine-Like Capacitive and Thiophene-Like Faradaic Behavior

Cyclic voltammetry (CV) and AC voltammetry studies of 2-(2′-thienyl)pyridine (TP) adsorption on Au(111) under potential control revealed that TP undergoes both capacitive changes similar to pyridine and redox processes similar to thiophene [1]. At negative potentials, TP adsorbs as a low-coverage layer with rings parallel to the Au surface via π-interactions; scanning to more positive potentials induces a pyridine-like two-dimensional phase transition to a condensed phase bonded via N and/or S lone pairs [1].

Surface Chemistry Electrochemistry Au(111) Adsorption

Procurement-Optimized Application Scenarios for 2-(2-Thienyl)pyridine Based on Verified Differential Evidence


Phosphorescent OLED Emitter Development Requiring Amber Emission and Tunable Efficiency

Researchers and industrial R&D teams fabricating amber-emitting OLEDs can procure 2-(2-thienyl)pyridine to synthesize Pt(thpy)₂, which delivers a validated external quantum yield of 5.4% photon/electron and CIE coordinates (0.58, 0.42) compliant with automotive lighting standards [1]. Further substitution at the thienyl 5-position (e.g., with trimethylsilyl groups) has been demonstrated to boost ηext to 11.5%, confirming the ligand scaffold's suitability for performance optimization workflows [1].

Photophysical Studies of Intersystem Crossing Dynamics and Dual Emissive Systems

For fundamental photophysical investigations requiring tunable excited-state dynamics, 2-(2-thienyl)pyridine-derived Pt(acac) complexes exhibit dual fluorescence/phosphorescence emission with an energy separation of approximately 6000 cm⁻¹ (~0.75 eV) and an intersystem crossing rate (kISC) of 10⁹–10¹⁰ s⁻¹—two to three orders of magnitude slower than the ≥10¹² s⁻¹ rate observed for 2-phenylpyridine analogs [1]. This differential behavior enables wavelength-dependent luminescence studies and mechanistic probing of hyper-intersystem crossing phenomena [1].

C–H Bond Functionalization Catalysis Utilizing Selective N-Coordination Directing Groups

Synthetic chemists developing catalytic C–H activation methodologies can employ 2-(2-thienyl)pyridine as a κ¹-N coordinating directing group for rhodium NHC catalysts, where DFT and NMR studies confirm that initial monodentate N-coordination precedes H₂ loss and catalyst activation [1]. This documented selectivity contrasts with potential bidentate chelation, providing a predictable coordination mode for designing regioselective functionalization protocols [1].

Electrochemical Surface Modification and Molecular Switching on Gold Electrodes

Electrochemists and surface scientists seeking bifunctional adsorbates for Au(111) electrode modification can utilize 2-(2-thienyl)pyridine, which uniquely undergoes a potential-dependent phase transition from a low-coverage π-bonded orientation (at negative potentials) to a condensed N/S lone-pair-bonded phase (at positive potentials) [1]. This pyridine-like capacitive/thiophene-like faradaic dual behavior is not achievable with either monofunctional heterocycle alone, enabling chemically-tuned surfaces with multiple switchable adsorption states [1].

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